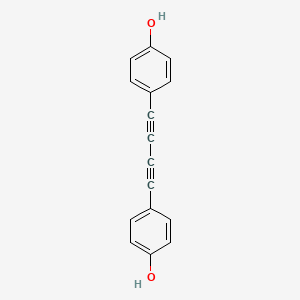

4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol

Description

Significance of Conjugated Systems in Advanced Materials Science and Organic Chemistry

Conjugated systems, which are molecular structures with alternating single and multiple bonds, are a cornerstone of modern materials science and organic chemistry. rsc.org This arrangement allows for the delocalization of π-electrons across multiple atoms, leading to distinctive and highly tunable electronic and optical properties. rsc.orgwikipedia.org The delocalization of electrons in conjugated systems enhances electrical conductivity, making them fundamental components in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and photovoltaic devices. wikipedia.org

The length and nature of the conjugated path directly influence the material's properties. For instance, longer conjugation lengths typically lead to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which shifts the material's absorption and emission of light to longer wavelengths. rsc.org This principle is fundamental in designing molecules for applications ranging from synthetic dyes to advanced optical materials. rsc.org Furthermore, the rigid and well-defined structures of many conjugated molecules, such as those containing arylene and alkyne units, make them ideal building blocks for creating porous materials with high thermal stability and specific surface areas. rsc.orgrsc.org These materials are of significant interest for applications in gas storage, separation, and heterogeneous catalysis. rsc.org

Molecular Architecture of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol

The molecular architecture of this compound is defined by its symmetry and rigidity. It consists of a central, linear buta-1,3-diyne (–C≡C–C≡C–) group that acts as a conjugated bridge between two para-substituted phenol (B47542) rings. This linkage creates a "rigid-rod" like molecule with an extended π-electron system that encompasses the aromatic rings and the diyne linker.

The synthesis of such a molecule would typically be achieved through the oxidative homocoupling of a terminal alkyne precursor, in this case, 4-ethynylphenol (B7805692). This type of reaction, often catalyzed by copper or palladium complexes, is a common and effective method for creating butadiyne linkages. rsc.org The oxidative coupling of phenols is a well-established field in organic chemistry, providing pathways to create C-C or C-O bonds between phenolic units. wikipedia.orgrsc.orgnih.gov

The terminal phenol groups are a critical feature of the molecule's architecture. The hydroxyl (–OH) groups are electron-donating and can engage in hydrogen bonding, which can influence the molecule's solubility, crystal packing, and surface adhesion properties. Furthermore, these phenolic hydroxyl groups provide reactive sites for further functionalization, such as polymerization or attachment to other molecular scaffolds.

Below is a table of computed properties for this compound and its closely related analogues, 4,4'-(Buta-1,3-diyne-1,4-diyl)dianiline and 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde, for comparison.

| Property | This compound | 4,4'-(Buta-1,3-diyne-1,4-diyl)dianiline nih.gov | 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde nih.gov |

| Molecular Formula | C₁₆H₁₀O₂ | C₁₆H₁₂N₂ | C₁₈H₁₀O₂ |

| Molecular Weight | 234.25 g/mol | 232.28 g/mol | 258.27 g/mol |

| IUPAC Name | This compound | 4-[4-(4-aminophenyl)buta-1,3-diynyl]aniline | 4-[4-(4-formylphenyl)buta-1,3-diynyl]benzaldehyde |

Note: Properties for this compound are calculated based on its structure, while data for the dianiline and dibenzaldehyde derivatives are sourced from PubChem.

Overview of Current Research Trajectories and Academic Interest in this compound

While direct studies on this compound are limited, the academic interest in this compound can be inferred from the active research on materials with similar structural motifs. The primary research trajectories involve its potential use as a monomer for creating advanced functional polymers and porous networks.

Conjugated Microporous Polymers (CMPs): A significant area of research is the synthesis of CMPs from rigid, conjugated building blocks. For example, polymers created through the homocoupling of monomers like 1,3,5-triethynylbenzene (B1295396) and 1,4-diethynylbenzene (B1207667) result in poly(phenylene butadiynylene) networks. rsc.orgrsc.org These materials are insoluble, highly stable, and possess large surface areas, making them promising for gas storage applications, such as hydrogen storage. rsc.org The diphenol compound is a logical candidate for constructing functional CMPs. The phenol groups could introduce polarity into the pores, potentially enhancing the selective adsorption of specific gases, or serve as sites for post-synthetic modification.

| Polymer Network | Monomer(s) | BET Surface Area (m²/g) | H₂ Adsorption (cm³/g at 77.3 K) |

| HCMP-1 rsc.org | 1,3,5-triethynylbenzene | 842 | 107 |

| HCMP-2 rsc.org | 1,4-diethynylbenzene | 788 | 131 |

Functional Polymers and Materials: The rigid-rod structure of this compound makes it an excellent candidate for synthesizing linear conjugated polymers. Poly(p-phenylene)s and related rigid-rod polymers are known for their high thermal stability. wikipedia.org Incorporating the buta-1,3-diyne-1,4-diyl)diphenol unit would yield a phenol-functionalized poly(phenylene butadiynylene). The phenolic hydroxyl groups could improve the processability of the resulting polymer or allow for the creation of cross-linked networks with high thermal and chemical resistance. Furthermore, polyphenolic compounds are increasingly being explored for the development of novel biomaterials through processes like oxidative coupling and self-assembly. nih.gov The unique combination of a rigid conjugated backbone and reactive phenol groups in this molecule could lead to new materials with applications in coatings, sensors, or smart drug delivery systems. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C16H10O2 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

4-[4-(4-hydroxyphenyl)buta-1,3-diynyl]phenol |

InChI |

InChI=1S/C16H10O2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12,17-18H |

InChI Key |

BRUULYKYIQGMBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Buta 1,3 Diyne 1,4 Diyl Diphenol and Its Derivatives

Oxidative Homocoupling Reactions for Butadiyne Core Formation

Oxidative homocoupling reactions are a foundational approach for the synthesis of symmetrical diynes, where a terminal alkyne is coupled with itself in the presence of an oxidizing agent and a metal catalyst. This method is particularly effective for creating the butadiyne core of 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol from a phenolic precursor bearing a terminal acetylene (B1199291) group.

The Glaser coupling, first reported in 1869, is one of the earliest methods for the formation of a carbon-carbon bond between two terminal alkynes. The reaction typically employs a copper(I) salt, such as cuprous chloride (CuCl) or cuprous bromide (CuBr), as the catalyst in the presence of an oxidizing agent like oxygen or air. A base is also required to deprotonate the terminal alkyne, forming a copper acetylide intermediate, which then undergoes oxidative coupling.

For the synthesis of this compound, the starting material would be 4-ethynylphenol (B7805692). The reaction conditions for Glaser coupling can be fine-tuned to optimize the yield of the desired bis-phenolic diyne. Key parameters that are often varied include the choice of copper salt, the base, the solvent, and the oxidant. Common bases used include ammonia, pyridine (B92270), or other amines, which can also act as ligands to stabilize the copper catalyst. The reaction is typically carried out at room temperature.

| Parameter | Typical Conditions for Glaser Coupling |

| Catalyst | CuCl, CuBr |

| Oxidant | O₂, Air |

| Base | Ammonia, Pyridine, TMEDA |

| Solvent | Methanol, Ethanol, Water |

| Temperature | Room Temperature |

The Eglinton reaction is a significant modification of the Glaser coupling that utilizes a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a coordinating solvent like pyridine. This method avoids the need for an external oxidizing agent like oxygen, as the Cu(II) salt serves as the oxidant. The Eglinton reaction is particularly useful for the synthesis of cyclic and macrocyclic polyynes, but it is also effectively applied to the homocoupling of terminal alkynes to form symmetrical diynes.

In the context of synthesizing molecules with extended conjugation, the Eglinton reaction provides a reliable method for forming the butadiyne linkage. The use of pyridine as both a solvent and a base facilitates the deprotonation of the alkyne and the subsequent coupling reaction. The reaction proceeds through a dimeric copper acetylide complex, which undergoes intramolecular elimination to yield the diyne and a copper(I) species. The conditions are generally mild, and the reaction is tolerant of a variety of functional groups, including the hydroxyl group of the phenol (B47542).

| Feature | Eglinton Reaction |

| Copper Salt | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂) |

| Solvent/Base | Pyridine, DMF |

| Oxidant | Internal (Cu(II)) |

| Key Application | Synthesis of macrocyclic polyynes and symmetrical diynes |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering high efficiency and functional group tolerance. For the synthesis of this compound and its derivatives, the Sonogashira coupling is the most prominent and widely used method.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. A base, typically an amine such as triethylamine (B128534) or diisopropylamine, is also required. This reaction can be adapted in several ways to synthesize the target molecule.

One common approach is the homocoupling of a terminal alkyne, which can be considered a side reaction in Sonogashira cross-coupling but can be optimized to be the main pathway. More strategically for unsymmetrical derivatives, a pre-formed 1,4-disubstituted butadiyne can be coupled with a phenolic derivative. However, for the parent compound, a more direct route involves the coupling of two equivalents of an acetylene source with a di-halogenated aromatic core, or the dimerization of a protected 4-ethynylphenol followed by deprotection.

The Sonogashira-Hagihara procedure is a specific set of conditions for the Sonogashira coupling that has been refined for high yields and broad applicability. The strategic application of this procedure to acetylene derivatives allows for the precise construction of complex molecular architectures. For instance, to synthesize an unsymmetrical derivative of this compound, one could first couple a protected 4-ethynylphenol with a different aryl halide. The resulting product could then be deprotected and subjected to a second Sonogashira coupling with another aryl halide.

A key advantage of the Sonogashira-Hagihara protocol is its mild reaction conditions, which are compatible with the sensitive hydroxyl groups of phenols, often without the need for protecting groups. The choice of palladium catalyst, ligands, copper co-catalyst, base, and solvent all play a crucial role in the success of the reaction.

| Component | Typical Sonogashira-Hagihara Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | NEt₃, i-Pr₂NH |

| Solvent | THF, DMF, Toluene |

Alkynylation Reactions for Phenol-Acetylene Linkages

While the previously mentioned methods focus on forming the central butadiyne core, direct alkynylation reactions can be employed to create the phenol-acetylene linkages. These reactions involve the coupling of a pre-formed buta-1,3-diyne with a phenolic derivative. This approach is particularly useful for synthesizing unsymmetrical derivatives where the two phenolic rings are different.

One such method is the palladium-catalyzed coupling of an aryl halide with a terminal alkyne, which is the essence of the Sonogashira reaction. In this context, one could start with 1,4-bis(trimethylsilyl)buta-1,3-diyne, selectively deprotect one of the silyl (B83357) groups, and then couple the resulting terminal alkyne with a halogenated phenol. This would be followed by deprotection of the second silyl group and another coupling reaction with a different halogenated phenol. This stepwise approach allows for precise control over the final structure of the molecule.

Another strategy involves the Chan-Lam coupling, which is a copper-catalyzed reaction between a boronic acid and an alcohol or amine. While less common for C-C bond formation, related copper-catalyzed methods for the alkynylation of phenols have been developed. These reactions offer an alternative to palladium-based catalysis and can sometimes provide complementary reactivity.

Diyne Metathesis in the Synthesis of Functionalized Diyne Scaffolds

Diyne metathesis is a powerful reaction for the formation of new carbon-carbon triple bonds, involving the scrambling of alkyne fragments. This transformation can be catalyzed by various transition metal complexes, most notably those based on molybdenum and tungsten. beilstein-journals.org While traditionally used for the synthesis of macrocycles and polymers, acyclic diyne metathesis (ADMET) has emerged as a viable method for constructing symmetric and unsymmetric diynes.

The success of diyne metathesis for the synthesis of functionalized diynes, such as those containing phenol moieties, is highly dependent on the catalyst's tolerance to functional groups. Early catalyst systems often required harsh conditions and were sensitive to polar functional groups. However, significant progress has been made in developing more robust and functional group-tolerant catalysts.

For instance, molybdenum-based catalysts generated in situ from precursors like molybdenum hexacarbonyl (Mo(CO)₆) and a phenol additive have been shown to be effective. sc.edu The choice of the phenol co-catalyst is critical, with studies indicating that electron-withdrawing phenols can enhance catalytic activity. These catalysts have demonstrated the ability to perform metathesis on substrates with various functionalities, although specific high-yield examples for phenol-containing diynes remain a subject of ongoing research.

More advanced, well-defined catalysts, such as Schrock-type molybdenum and tungsten alkylidyne complexes, offer higher activity and selectivity. beilstein-journals.org These catalysts have been successfully employed in the metathesis of a range of substrates. For example, tungsten benzylidyne complexes have shown high efficiency in the metathesis of various phenylalkynes. beilstein-journals.org The steric and electronic properties of the ligands on the metal center play a crucial role in catalyst performance.

A key challenge in the metathesis of terminal alkynes is the competing trimerization reaction to form benzene (B151609) derivatives. Therefore, diyne metathesis is typically performed on internal alkynes. For the synthesis of this compound, a potential strategy would involve the metathesis of a protected 4-alkoxyphenylacetylene derivative, followed by deprotection of the phenol groups.

| Catalyst System | Substrate Type | Key Findings |

| Molybdenum Hexacarbonyl / Phenol Additive | Phenylalkynes | Effective for metathesis, with catalyst activity influenced by the electronic properties of the phenol additive. sc.edu |

| Schrock-type Mo and W Alkylidyne Complexes | Various functionalized alkynes | High activity and selectivity, tolerant to a range of functional groups. beilstein-journals.org |

Optimization of Synthetic Routes for Reaction Efficiency and Product Selectivity

The optimization of synthetic routes to enhance reaction efficiency and product selectivity is a central theme in the preparation of this compound and its derivatives. A widely used and extensively optimized method for the synthesis of symmetric diynes is the Glaser-Hay coupling, which involves the oxidative homocoupling of terminal alkynes.

The classical Glaser coupling utilizes a copper(I) salt, such as copper(I) chloride, in the presence of a base and an oxidant, typically air. wikipedia.org A significant improvement, known as the Hay coupling, employs a catalytic amount of a copper(I) salt with a chelating ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), which enhances the solubility and reactivity of the catalyst. wikipedia.orgorganic-chemistry.org

The optimization of Glaser-Hay coupling for the synthesis of symmetric diynes from terminal alkynes like 4-ethynylphenol has been the subject of numerous studies. Key parameters that are often tuned to improve yields and selectivity include:

Catalyst and Ligand: The choice of copper salt (e.g., CuCl, CuI) and the nature of the ligand are critical. While TMEDA is widely used, other nitrogen-based ligands have also been explored.

Solvent: The reaction can be performed in a variety of solvents, and the choice can influence reaction rates and product isolation.

Temperature and pH: These parameters can significantly affect the rate of reaction and the stability of the starting materials and products. For substrates with sensitive functional groups like phenols, milder conditions are often preferred. nih.gov

Reaction Time: Optimizing the reaction time is crucial to maximize the yield of the desired diyne while minimizing the formation of byproducts.

Use of Additives: The addition of molecular sieves has been shown to improve the kinetics of the Glaser-Hay coupling by removing water, which can be a byproduct of the reaction. researchgate.net

Recent advancements have also explored the use of solid-supported catalysts and microwave irradiation to further enhance the efficiency and selectivity of the Glaser-Hay reaction. Solid-supported approaches can simplify product purification and catalyst recycling, while microwave heating can dramatically reduce reaction times. nih.gov

For the synthesis of this compound, the direct homocoupling of 4-ethynylphenol under optimized Glaser-Hay conditions is a primary route. The electron-rich nature of the phenol group can influence the reactivity of the alkyne, necessitating careful control of the reaction parameters to achieve high selectivity for the desired symmetric diyne.

| Parameter | Optimization Strategy | Effect on Reaction |

| Catalyst System | Use of Cu(I) salt with TMEDA ligand. | Enhances catalyst solubility and reactivity. organic-chemistry.org |

| Reaction Conditions | Adjustment of temperature and pH. | Controls reaction rate and minimizes side reactions, crucial for sensitive substrates. nih.gov |

| Additives | Addition of molecular sieves. | Improves reaction kinetics by removing water. researchgate.net |

| Technology | Microwave irradiation or solid-supported catalysts. | Reduces reaction times and simplifies purification. nih.gov |

Polymerization and Supramolecular Assembly Involving 4,4 Buta 1,3 Diyne 1,4 Diyl Diphenol

Thermally Induced Polymerization and Cross-linking Phenomena

The diacetylene functionality within 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol is the primary site for thermally induced polymerization. This process, common to many diacetylene compounds, typically involves a 1,4-addition reaction across the conjugated diyne units of adjacent monomers when subjected to heat. This reaction leads to the formation of a polydiacetylene backbone characterized by a repeating ene-yne structure.

Mechanisms of Thermal Curing in Diacetylene Polymers

The thermal curing of diacetylene-containing materials is a complex process that results in a highly cross-linked network. For diacetylene compounds, thermal energy initiates the polymerization of the butadiyne moieties. This solid-state reaction is topochemical, meaning the reactivity and the resulting polymer structure are dictated by the packing of the monomers in the crystal lattice. The process is often autocatalytic, where the strain induced by the initial polymer chain formation facilitates the polymerization of neighboring monomers. The resulting polydiacetylene chains can further react or cross-link at elevated temperatures, leading to a robust, thermoset material. The final cured product typically exhibits exceptional thermal stability and mechanical strength due to the formation of a rigid, conjugated network.

Topochemical Polymerization in Organized Media

Topochemical polymerization is a hallmark of diacetylene chemistry, where the reaction proceeds in the solid state with minimal displacement of the atoms from their lattice positions. This requires a specific alignment of the monomer units in the crystal, a condition that can be achieved through careful crystal engineering.

Self-Assembly and Preorganization for Solid-State Polymerization

For a successful topochemical polymerization of diacetylenes, the monomer molecules must be precisely arranged in the crystal lattice. The ideal packing involves a stacking of the diacetylene rods with a repeating distance of approximately 4.9 Å and an angle of about 45° relative to the stacking axis. The phenolic groups of this compound are expected to play a crucial role in achieving the necessary preorganization through hydrogen bonding. These hydroxyl groups can form intermolecular hydrogen bonds, creating supramolecular synthons that guide the assembly of the monomers into a reactive crystalline arrangement. The directionality and strength of these hydrogen bonds are key factors in controlling the packing and, consequently, the polymerizability of the compound.

Influence of Supramolecular Architectures on Polymerization Outcomes

The supramolecular architecture, dictated by non-covalent interactions such as hydrogen bonding and π-π stacking, directly influences the outcome of topochemical polymerization. Different crystal polymorphs of the same diacetylene monomer can exhibit vastly different reactivities, with some being highly reactive while others are completely inert. The specific hydrogen-bonding network established by the phenol (B47542) groups in this compound would determine the proximity and orientation of the butadiyne rods. A favorable arrangement would lead to a high-molecular-weight, crystalline polydiacetylene with a highly conjugated backbone, often exhibiting unique optical and electronic properties. Conversely, an unfavorable packing would inhibit polymerization. The ability to control the supramolecular assembly, for instance through co-crystallization or solvent selection, offers a pathway to tune the resulting polymer's properties.

Rational Design of π-Conjugated Polymers with Butadiyne Linkages

The rigid and linear butadiyne linkage, coupled with the reactive phenol end-groups, makes this compound an attractive building block for the rational design of π-conjugated polymers through conventional step-growth polymerization methods.

Polycondensation Reactions for Polymer Backbone Formation

The phenol functional groups of this compound allow for its incorporation into polymer backbones via polycondensation reactions. For instance, it can be reacted with diacyl chlorides to form polyesters or with activated dihalides to produce polyethers. These reactions would result in polymers where the rigid, electron-rich butadiyne unit is an integral part of the main chain. The properties of the resulting polymers, such as their solubility, thermal stability, and optoelectronic characteristics, could be tailored by the choice of the comonomer. The inclusion of the butadiyne linkage is expected to enhance the π-conjugation along the polymer backbone, which is a desirable feature for applications in organic electronics.

Below is a table summarizing potential polymer structures that could be synthesized from this compound.

| Polymer Type | Comonomer Example | Linkage | Potential Polymer Properties |

| Polyester | Terephthaloyl chloride | Ester | High thermal stability, potential for liquid crystallinity |

| Polyether | 1,4-Bis(chloromethyl)benzene | Ether | Improved solubility, flexible backbone segments |

| Polycarbonate | Phosgene | Carbonate | High toughness and optical clarity |

Strategies for Controlling Molecular Weight and Enhancing Processability

The polymerization of this compound, typically through oxidative coupling reactions like the Glaser-Hay coupling, results in the formation of poly(diphenyldiacetylene)s, which are rigid-rod polymers. rsc.org Controlling the molecular weight and improving the processability of these often insoluble and intractable polymers are critical challenges for their practical application.

Several strategies can be employed to control the molecular weight during the polymerization of diyne monomers. These include the careful modulation of reaction conditions such as monomer concentration, catalyst loading, reaction time, and temperature. For instance, a higher monomer concentration generally leads to higher molecular weight polymers. The introduction of monofunctional alkynes as chain-capping agents can effectively limit the chain growth, allowing for the predictable tuning of the polymer's molecular weight. Furthermore, techniques such as frontal polymerization, where a self-propagating reaction front is utilized, can offer enhanced control over molecular weight and dispersity by manipulating inhibitor concentrations and introducing comonomers. nih.gov

Enhancing the processability of the resulting rigid-rod polymers is another key consideration. The inherent stiffness of the poly(diphenyldiacetylene) backbone often leads to poor solubility in common organic solvents. To address this, chemical modification of the monomer or polymer is a viable approach. One common strategy is the introduction of flexible side chains onto the aromatic rings of the monomer. These side chains, such as long alkyl or alkoxy groups, increase the entropy of the polymer chains, disrupting the tight packing and improving their solubility. Another approach is copolymerization, where this compound is polymerized with a more flexible comonomer. This introduces "kinks" in the rigid backbone, which can significantly enhance solubility and melt processability.

Table 1: Strategies for Molecular Weight Control and Processability Enhancement

| Strategy | Method | Expected Outcome |

|---|---|---|

| Molecular Weight Control | ||

| Adjustment of Reaction Conditions | Higher monomer concentration leads to higher molecular weight. | |

| Use of Chain-Capping Agents | Addition of monofunctional alkynes limits chain growth for predictable molecular weights. | |

| Controlled Polymerization Techniques | Techniques like frontal polymerization allow for fine-tuning of molecular weight and dispersity. nih.gov | |

| Processability Enhancement | ||

| Introduction of Flexible Side Chains | Alkyl or alkoxy side chains improve solubility by increasing entropy. | |

| Copolymerization | Incorporation of flexible comonomers disrupts rigid-rod packing, enhancing solubility. |

Fabrication of Conjugated Microporous Polymers (CMPs)

Conjugated microporous polymers (CMPs) are a class of porous materials that combine extended π-conjugation with a porous structure, making them attractive for applications in gas storage, catalysis, and optoelectronics. nih.gov The rigid and conjugated structure of this compound makes it an excellent building block for the construction of diyne-linked CMPs.

Diyne-Linked CMPs for Targeted Functional Material Development

The synthesis of CMPs from this compound can be achieved through various cross-coupling reactions, with the Sonogashira-Hagihara coupling being a particularly effective method. nih.govrsc.org This reaction involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl halide. In this context, this compound would serve as the alkyne-containing monomer, which would be reacted with a multi-halogenated aromatic comonomer to form a three-dimensional porous network. The geometry of the comonomer plays a crucial role in determining the porosity of the resulting CMP. For example, using a trigonal comonomer like 1,3,5-tribromobenzene would lead to a highly cross-linked and porous structure.

The phenolic hydroxyl groups of this compound offer a unique advantage for the development of functional CMPs. These groups can serve as sites for post-synthetic modification, allowing for the introduction of various functional groups into the porous framework. researchgate.netelsevierpure.comsemanticscholar.orguea.ac.uk For example, the hydroxyl groups could be esterified or etherified to tailor the surface properties of the CMP, such as its hydrophilicity or its affinity for specific molecules. This post-synthetic modification capability opens up possibilities for creating CMPs with targeted functionalities for applications like selective gas capture or heterogeneous catalysis.

Table 2: Hypothetical Properties of a CMP Synthesized from this compound and 1,3,5-Tribromobenzene

| Property | Description | Potential Application |

|---|---|---|

| Porosity | High surface area and microporous structure due to the rigid diyne linker and trigonal comonomer. | Gas storage (e.g., CO2, H2), separation. |

| Functionality | Phenolic hydroxyl groups within the pores. | Post-synthetic modification, catalysis, sensing. |

| Conjugation | Extended π-conjugation throughout the polymer network. | Optoelectronics, light harvesting. |

Structure Reactivity Relationships and Mechanistic Investigations

Electronic Structure and Reactivity of the Phenolic Moieties

The phenolic groups are characterized by the hydroxyl (-OH) substituent on the benzene (B151609) ring. This group profoundly influences the reactivity of the aromatic ring, particularly in electrophilic substitution reactions.

The hydroxyl group of a phenol (B47542) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the resonance effect, where the lone pairs on the oxygen atom are delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions. While the oxygen atom also exerts an electron-withdrawing inductive effect (-I) due to its high electronegativity, the resonance effect (+M) is dominant in directing the substitution. youtube.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Phenol

| Position | Electronic Effect of -OH Group | Predicted Reactivity |

|---|---|---|

| Ortho | Activated by Resonance (+M) | Favored site for electrophilic attack |

| Meta | Slightly deactivated | Disfavored site for electrophilic attack |

| Para | Activated by Resonance (+M) | Blocked by butadiyne substituent |

Reactivity of the Butadiyne Core in Organic Transformations

The conjugated buta-1,3-diyne core is a versatile functional group that can participate in a variety of organic reactions, enabling the construction of more complex molecules.

The butadiyne unit is often assembled using oxidative homocoupling reactions such as the Glaser, Eglinton, or Hay couplings of terminal alkynes. organic-chemistry.org More sophisticated, unsymmetrical diynes can be synthesized via the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne. organic-chemistry.org

Furthermore, the butadiyne moiety in 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol can be synthesized or functionalized using palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone for creating C(sp)-C(sp²) bonds. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing aryl-substituted butadiynes. researchgate.netorganic-chemistry.org For instance, the reaction of a di-iodinated aromatic precursor with a terminal alkyne under Sonogashira conditions can yield complex diyne structures. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. libretexts.orgorganic-chemistry.org

The Suzuki reaction, which couples an organoboron compound with an organohalide, is another powerful tool for forming carbon-carbon bonds and can be used to append various aryl or vinyl groups to a diyne-containing framework. diva-portal.org These cross-coupling methodologies provide access to a vast array of complex molecular architectures starting from or incorporating the butadiyne core.

Table 2: Common Cross-Coupling Reactions for Diyne Synthesis and Functionalization

| Reaction Name | Reactants | Bond Formed | Typical Catalysts |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | C(sp)-C(sp²) | Pd complex, Cu(I) salt wikipedia.orglibretexts.org |

| Suzuki Coupling | Organoboron Compound + Organohalide | C(sp²)-C(sp²) | Pd complex diva-portal.org |

| Heck Coupling | Alkene + Aryl/Vinyl Halide | C(sp²)-C(sp²) | Pd complex nih.gov |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne + 1-Haloalkyne | C(sp)-C(sp) | Cu(I) salt organic-chemistry.org |

| Glaser Coupling | Terminal Alkyne + Terminal Alkyne | C(sp)-C(sp) | Cu(I) salt, O₂ organic-chemistry.org |

The butadiyne core is susceptible to oxidative reactions, which can be exploited to synthesize a range of derivatives. The oxidation of diynes can lead to the formation of various functionalized products. For example, under specific catalytic conditions, diynes can undergo oxidative cycloisomerization to yield fused furan (B31954) derivatives. acs.org The hydroboration of 1,3-diynes followed by oxidation provides a route to α,β-acetylenic ketones. mdpi.comrsc.org

Metal-catalyzed oxidative cyclization of diynes is a powerful strategy for constructing complex heterocyclic systems. researchgate.net Depending on the catalyst and reaction conditions, different cyclic products can be obtained. For instance, gold and rhodium catalysts have been shown to effectively catalyze the oxidative cyclization of diynes. researchgate.net In some cases, oxidation can occur at the diyne bridge itself, leading to the formation of novel bridged compounds or initiating cyclodimerization reactions. researchgate.net These oxidative transformations highlight the utility of the butadiyne moiety as a precursor for diverse and synthetically valuable derivatives.

Influence of Conjugation and Substituent Effects on Reactivity

The reactivity of this compound is governed by a balance of electronic resonance and inductive effects.

Inductive Effect (-I): This effect involves the transmission of charge through sigma bonds. quora.com The oxygen atoms of the hydroxyl groups are more electronegative than the carbon atoms they are attached to, resulting in a permanent dipole and an electron-withdrawing inductive effect (-I). youtube.com Similarly, the sp-hybridized carbons of the butadiyne bridge are more electronegative than sp²-hybridized carbons, also contributing a -I effect to the aromatic rings.

Resonance Effect (+M): Also known as the mesomeric effect, this involves the delocalization of pi-electrons across the conjugated system. youtube.com The lone pairs on the oxygen atoms of the hydroxyl groups can be donated into the benzene rings, a phenomenon termed the +M effect. This donation increases the electron density on the rings, particularly at the ortho and para positions, and is responsible for the activating and directing effects of the hydroxyl group in electrophilic aromatic substitution. youtube.combyjus.com

Table 3: Summary of Electronic Effects in this compound

| Functional Group | Inductive Effect | Resonance Effect | Overall Impact on Aromatic Ring |

|---|---|---|---|

| Hydroxyl (-OH) | -I (Electron-withdrawing) youtube.com | +M (Electron-donating) youtube.com | Activating, Ortho, Para-directing |

| Butadiyne (-C≡C-C≡C-) | -I (Electron-withdrawing) | Participates in conjugation | Deactivating |

Steric Considerations in Determining Reaction Pathways and Outcomes

The steric profile of a molecule is a critical determinant of its reactivity, influencing the accessibility of reactive sites and the feasibility of specific transition states. In the case of this compound, the linear geometry of the buta-1,3-diyne linker and the positioning of the phenol groups at the para positions create a relatively unhindered structure. However, the introduction of bulky substituents on the phenyl rings or at the hydroxyl groups can significantly alter the molecule's reactivity and dictate the course of chemical transformations.

The influence of steric hindrance on reaction pathways has been a subject of extensive research in various chemical systems. For instance, in the polymerization of 1,3-butadiene, the steric bulk of the ligands on the catalyst has been shown to be a key factor in controlling the insertion mode of the monomer. mdpi.com Highly sterically hindered zirconocene (B1252598) catalysts, for example, favor the 1,2-insertion of butadiene, leading to the formation of pendant vinyl groups, while less hindered catalysts may lead to 1,4-insertion. mdpi.comresearchgate.net This principle can be extrapolated to reactions involving this compound. The introduction of bulky groups near the reactive diyne or phenolic functionalities could sterically disfavor certain reaction pathways, thereby enhancing the selectivity for others.

Theoretical studies, such as those employing Density Functional Theory (DFT), have provided valuable insights into the role of steric effects in chemical reactions. For example, in the Diels-Alder reaction between substituted 1,3-butadienes and 2-bromocyclobutenone, steric encumbrance in the transition state was identified as a predominant factor in controlling the reactivity of the dienes. nih.gov Similarly, the steric requirements of metalating agents have been shown to influence the structure and reactivity of alkoxysilylamides. researchgate.net These findings underscore the importance of steric factors in directing reaction outcomes.

In the context of this compound, steric considerations would be particularly important in polymerization reactions. The approach of monomers to the growing polymer chain could be hindered by bulky substituents, affecting the rate of polymerization and the stereochemistry of the resulting polymer. The table below summarizes the observed effects of steric hindrance in related polymerization reactions, providing a basis for predicting the behavior of substituted this compound derivatives.

| Catalyst System | Monomer | Steric Hindrance | Observed Outcome | Reference |

| rac-[SiMe2(Indenyl')2]ZrCl2 | 1,3-Butadiene | High | Increased formation of pendant vinyl groups | mdpi.com |

| Neodymium-based Ziegler-Natta | 1,3-Butadiene | Low | No significant steric hindrance to coordination | nih.gov |

| rac-[CH2(3-tert-butyl-1-indenyl)2]ZrCl2 | Propene and Buta-1,3-diene | High | Prevailing primary coordination of buta-1,3-diene | researchgate.net |

Intermolecular Interactions and their Impact on Chemical Behavior

The phenolic hydroxyl groups in this compound are capable of forming strong hydrogen bonds, which play a crucial role in its chemical behavior, including reaction catalysis and molecular aggregation.

Reaction Catalysis:

Hydrogen bonding can significantly influence the rate and selectivity of chemical reactions. In catalysis, hydrogen bonds can stabilize transition states, activate substrates, or facilitate proton transfer. For instance, in base-catalyzed transesterification reactions, the presence of a vicinal hydroxyl group, capable of forming an intramolecular hydrogen bond, has been shown to accelerate the reaction rate. osti.gov This is attributed to the stabilization of the reaction intermediate. Similarly, in Diels-Alder reactions conducted in ionic liquids, hydrogen bonding between the ionic liquid cation and the dienophile has been credited with enhancing reaction rates and controlling stereoselectivity. rsc.org

While direct studies on the catalytic role of hydrogen bonding in reactions involving this compound are not extensively documented, the principles observed in other systems are applicable. The hydroxyl groups of this molecule can act as hydrogen bond donors to activate electrophilic substrates or as acceptors to stabilize cationic intermediates. In self-condensation or polymerization reactions, intermolecular hydrogen bonding between monomer units could pre-organize the reactants, thereby lowering the activation energy of the reaction.

Molecular Aggregation:

Hydrogen bonding is a primary driving force for the self-assembly of molecules into well-defined supramolecular structures. For this compound, the two phenolic groups at opposite ends of the linear molecule make it an excellent building block for the formation of one-dimensional chains or two-dimensional networks through intermolecular hydrogen bonding.

The crystal structure of a closely related compound, 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), reveals the formation of a three-dimensional network sustained by strong O—H⋯O hydrogen bonds. nih.gov In this structure, the hydrogen bonds form eight-membered rings, linking the molecules into layers. nih.gov Similar hydrogen-bonding motifs can be expected for this compound, leading to the formation of ordered aggregates in the solid state and in solution. The formation of such aggregates can significantly impact the material's properties, including its solubility, melting point, and electronic characteristics.

The aggregation behavior of molecules driven by hydrogen bonding has been extensively studied. For example, phthalhydrazide-functionalized molecules have been shown to self-assemble via hydrogen bonds, leading to improved morphology and charge transport in organic photovoltaics. rsc.org Similarly, diazadibenzoperylene dyes form complex superstructures through hydrogen bonding, with the extent of aggregation being influenced by solvent polarity and temperature. nih.gov The table below presents data on hydrogen bond-driven aggregation in different molecular systems, illustrating the strength and nature of these interactions.

| Molecular System | Hydrogen Bonding Interaction | Observed Aggregate Structure | Impact on Properties | Reference |

| 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol) | O—H⋯O | 3D network with eight-membered rings | Crystal packing | nih.gov |

| Phthalhydrazide-functionalized molecules | N-H⋯O=C | Controlled morphology in thin films | Enhanced thermal stability and charge transport | rsc.org |

| Diazadibenzoperylene dyes with isophthalic acid | N⋯H-O and C-H⋯O | Lamellar structures | Altered optical absorption and fluorescence | nih.gov |

Advanced Characterization Techniques for Structural and Electronic Elucidation

Spectroscopic Analysis of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol and Derived Compounds

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of the monomer and its resulting polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR are utilized to provide detailed information about the hydrogen and carbon environments within the molecule, respectively.

In the ¹H NMR spectrum of compounds structurally similar to this compound, such as 1,4-diphenylbuta-1,3-diyne, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.0 and 7.6 ppm. For this compound, the protons on the phenol (B47542) rings would be expected in a similar range, with their specific chemical shifts and coupling patterns being influenced by the hydroxyl group. The hydroxyl proton itself would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides further confirmation of the molecular structure. Key signals include those for the aromatic carbons and the characteristic sp-hybridized carbons of the butadiyne linker. For analogous compounds like 1,4-diphenylbuta-1,3-diyne, the aromatic carbons resonate in the δ 120-140 ppm range, while the alkyne carbons are typically found between δ 70 and 85 ppm. rsc.org The carbons attached to the hydroxyl groups in this compound would be expected at the higher end of the aromatic region.

Table 1: Representative ¹H and ¹³C NMR Data for Compounds Analogous to this compound

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |

| 1,4-diphenylbuta-1,3-diyne | CDCl₃ | 7.53-7.51 (d, 4H), 7.41–7.31 (m, 6H) | 132.55, 129.17, 128.23, 121.72, 81.54, 73.50 | rsc.org |

| 1,4-bis(4-methoxyphenyl)buta-1,3-diyne | CDCl₃ | 7.43 (d, 4H), 7.15 (d, 4H), 4.15 (s, 6H) | 160.56, 133.02, 129.75, 114.22, 113.61, 81.19, 74.00, 57.13 | rsc.org |

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, is employed to identify the key functional groups present in this compound and to monitor their transformation during polymerization. core.ac.uk These two techniques are complementary, as some vibrational modes that are strong in FTIR may be weak in Raman, and vice versa. mdpi.com

In the FTIR spectrum of the monomer, the characteristic absorption bands would include:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl groups.

C-H stretching vibrations of the aromatic rings, typically observed around 3000-3100 cm⁻¹.

The C≡C stretching vibration of the diyne moiety, which is expected to be a sharp, weak to medium band in the range of 2100-2260 cm⁻¹.

C=C stretching vibrations within the aromatic rings, appearing in the 1450-1600 cm⁻¹ region.

C-O stretching of the phenol group, usually found between 1260 and 1180 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule. nih.gov The C≡C stretching vibration of the butadiyne linker often gives a strong and sharp signal in the Raman spectrum, making it an excellent marker for this functional group. nih.gov The aromatic ring vibrations also produce characteristic Raman bands. Upon polymerization, the disappearance or significant reduction in the intensity of the C≡C stretching band can be monitored to confirm the reaction of the diyne units. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Phenolic O-H | Stretching | 3200-3600 | FTIR |

| Aromatic C-H | Stretching | 3000-3100 | FTIR, Raman |

| Alkyne C≡C | Stretching | 2100-2260 | FTIR (weak), Raman (strong) |

| Aromatic C=C | Stretching | 1450-1600 | FTIR, Raman |

| Phenolic C-O | Stretching | 1260-1180 | FTIR |

UV-Vis absorption and photoluminescence spectroscopies are powerful techniques for investigating the electronic structure and optical properties of this compound and its polymers. The extended π-conjugated system, comprising the two phenyl rings and the butadiyne linker, gives rise to characteristic electronic transitions.

The UV-Vis absorption spectrum of the monomer is expected to show strong absorption bands in the ultraviolet region, corresponding to π-π* transitions. For similar diarylbutadiyne chromophores, these absorptions are typically observed in the range of 300-400 nm. wikipedia.org The exact position and intensity of the absorption maxima are sensitive to the solvent polarity and the nature of the substituents on the aromatic rings.

Upon polymerization, a significant red-shift (bathochromic shift) in the absorption spectrum is anticipated. This is due to the extension of the π-conjugation along the polymer backbone, which lowers the energy of the π-π* transitions. Polydiacetylenes are known for their strong absorption in the visible region, which is responsible for their characteristic colors. wikipedia.org

Photoluminescence spectroscopy can provide insights into the emissive properties of these materials. While many diacetylene monomers are fluorescent, the emission properties of the corresponding polymers can vary. Some polydiacetylenes are highly fluorescent, while others exhibit quenched emission. The study of the photoluminescence spectra, including the emission wavelength and quantum yield, is important for assessing their potential in optoelectronic applications.

Table 3: Representative UV-Vis Absorption Data for Analogous Diarylbutadiyne Compounds

| Compound | Solvent | λmax (nm) | Reference |

| 1,4-diphenylbuta-1,3-diyne | Hexane | ~330 | researchgate.net |

| 2,5-bis(triphenylamine) substituted N,N'-diphenylpyrrolo-[3,2-b]pyrrole | Not Specified | 350 | wikipedia.org |

Thermal Analysis Methodologies for Polymerization and Stability Studies

Thermal analysis techniques are critical for evaluating the polymerization behavior of the this compound monomer and the thermal stability of the resulting polymers.

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal polymerization of diacetylene monomers. hu-berlin.deazom.com By heating a sample at a controlled rate, an exothermic peak is observed in the DSC thermogram, which corresponds to the heat released during the polymerization reaction. pressbooks.pub

The analysis of this exotherm provides valuable information about the polymerization process:

Onset Temperature: The temperature at which the polymerization begins.

Peak Temperature: The temperature at which the polymerization rate is at its maximum.

Enthalpy of Polymerization (ΔH): The total heat evolved during the reaction, which is proportional to the area under the exothermic peak. This value can be used to determine the extent of cure.

By performing DSC experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) for the polymerization reaction can be determined using models like the Kissinger or Ozawa methods. mdpi.com This information is crucial for optimizing the curing conditions for producing the polymer. For some polyurethanes, DSC has been used to study multiple endotherms. azom.com

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the poly(this compound). researchgate.net In a TGA experiment, the mass of a sample is monitored as a function of temperature in a controlled atmosphere (typically nitrogen or air). The resulting TGA curve provides key information about the decomposition process:

Onset Decomposition Temperature (Td): The temperature at which significant weight loss begins.

Temperature of Maximum Decomposition Rate: The temperature at which the rate of weight loss is highest, identified by the peak of the derivative TGA (DTG) curve.

Char Yield: The percentage of material remaining at the end of the analysis at a high temperature, which is an indicator of the material's tendency to form a thermally stable char.

Aromatic polydiacetylenes are generally known for their high thermal stability, with decomposition temperatures often exceeding 400 °C. The TGA data is vital for determining the upper service temperature of the polymer and for comparing its stability with other high-performance polymers. For instance, some polyesters derived from bisphenol-Z are stable up to 190°C. researchgate.net

X-ray Diffraction (XRD) and Electron Microscopy for Morphological and Crystalline Characterization

The arrangement of molecules in the solid state dictates many of the material's bulk properties. X-ray Diffraction (XRD) stands as a fundamental technique for determining the crystalline structure of materials. For this compound, single-crystal X-ray diffraction (SC-XRD) would be the primary method to determine its precise molecular geometry, bond lengths, bond angles, and intermolecular interactions in the crystalline form.

Powder X-ray diffraction (PXRD) would complement single-crystal data by providing information on the bulk crystallinity of a sample, identifying different polymorphs, and assessing sample purity.

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to visualize the morphology of the material at the micro- and nanoscale. These methods would reveal the shape, size, and surface features of the bulk powder or of any fabricated structures, such as thin films or nanofibers. While specific electron microscopy studies on this compound are not detailed in the provided context, these techniques are routinely used for the morphological characterization of organic materials.

Table 1: Crystallographic Data for a Related Compound: 1,4-di([2,2′-bithiophen]-3-yl)buta-1,3-diyne mdpi.com

| Parameter | Value |

| Molecular Formula | C₂₀H₁₀S₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2043(3) |

| b (Å) | 12.0163(4) |

| c (Å) | 8.3563(3) |

| α (°) | 90 |

| β (°) | 100.254(1) |

| γ (°) | 90 |

| Volume (ų) | 909.13(5) |

| Z | 2 |

This data is for a related compound and is presented to illustrate the type of information obtained from single-crystal X-ray diffraction analysis.

Cyclic Voltammetry for Electrochemical Behavior Analysis

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a compound. For an electroactive molecule like this compound, CV can provide crucial information about its oxidation and reduction potentials, the stability of the resulting charged species, and the kinetics of electron transfer processes. researchgate.netelectrochemsci.org

In a typical CV experiment, the potential applied to a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram. The presence of peaks in the voltammogram indicates redox events.

For this compound, the phenol groups are expected to be oxidizable. The potential at which oxidation occurs is a measure of the compound's electron-donating ability. The buta-1,3-diyne bridge facilitates electronic communication between the two phenol end-groups. The reversibility of the redox processes can also be assessed from the CV data, which provides insights into the stability of the radical cations or dications formed upon oxidation. This is particularly relevant for applications in molecular electronics and energy storage.

Studies on analogous compounds, such as those with different end-groups on the butadiyne core, have demonstrated that these molecules can be electropolymerized to form conductive polymer films. mdpi.com The cyclic voltammograms recorded during electropolymerization show an increase in the peak currents with each successive cycle, indicative of the growth of a conductive polymer film on the electrode surface. The electrochemical stability of such polymers can also be evaluated by subjecting them to multiple redox cycles. mdpi.com The oxidation potential of ethinylestradiol, a synthetic estrogen with a phenolic group, has been shown to be around +0.6 to +0.7 V, providing a reference point for the expected electrochemical behavior of the phenolic moiety in the target compound. abechem.com

Table 2: Key Parameters from Cyclic Voltammetry

| Parameter | Information Obtained |

| Anodic Peak Potential (Epa) | Potential at which oxidation occurs. |

| Cathodic Peak Potential (Epc) | Potential at which reduction occurs. |

| Peak Current (ipa, ipc) | Related to the concentration of the analyte and the rate of the redox reaction. |

| ΔEp (Epa - Epc) | Indicates the reversibility of the redox process. |

This table outlines the fundamental parameters that would be extracted from a cyclic voltammetry study of this compound to characterize its electrochemical properties.

Emerging Applications and Functional Materials Design Principles

Development in Organic Electronics and Optoelectronics

Intensive searches were conducted to identify the role of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol in organic electronics and optoelectronics. However, no published studies, articles, or patents were found that describe its use or performance in these applications.

There is no available information detailing the synthesis, incorporation, or performance of this compound as a component in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). The scientific literature does not currently contain data on its potential as an emissive layer, host material, charge transport material, or donor/acceptor in these devices.

No research findings were located that investigate the application of this compound in Organic Field-Effect Transistors (OFETs). Consequently, there is no data on its charge carrier mobility, on/off ratio, or other relevant transistor characteristics.

Materials for Advanced Energy Storage Systems

A search for the use of this compound as an electrode material in supercapacitors did not yield any relevant results. There are no documented studies on its electrochemical properties, specific capacitance, or its performance in energy storage device configurations.

Advanced Chemical Sensing Platforms

No literature was found describing the design or application of this compound in chemo-responsive materials. There is no information available on any changes in its photophysical properties (such as fluorescence or color) in response to chemical stimuli, which would be essential for its use in chemical sensing platforms.

Liquid Crystalline Materials for Electro-optic Devices

Molecular Engineering for Controlled Optical Anisotropy and Nematic Phase Behavior

The compound this compound serves as a fundamental building block for the creation of advanced liquid crystalline materials. Its rigid, linear core, provided by the diphenyl-diacetylene structure, is a desirable feature for inducing and sustaining the orientational order characteristic of liquid crystal phases, particularly the nematic phase. The inherent structural properties of this core are directly linked to the high optical anisotropy (birefringence) and thermal stability of the resulting liquid crystal materials, which are critical for electro-optic applications. aip.org

Molecular engineering of liquid crystals derived from this diphenyl-diacetylene core allows for the precise tuning of their physical properties. By chemically modifying the terminal phenol (B47542) groups and other parts of the molecule, researchers can control key parameters such as the nematic temperature range, optical anisotropy (birefringence, Δn), and dielectric anisotropy (Δε).

Control of Nematic Phase Behavior:

The stability and temperature range of the nematic phase are strongly influenced by the molecular geometry and intermolecular forces. For calamitic (rod-shaped) liquid crystals based on the diphenyl-diacetylene core, the introduction of flexible terminal alkyl or alkoxy chains is a common strategy to modulate the phase behavior.

Terminal Chain Length: The length of the terminal alkyl chains (R) attached to the core, often via an ether or ester linkage to the phenolic oxygen, plays a critical role. Increasing the chain length generally depresses the melting point from the crystalline solid to the liquid crystal phase. However, it can also decrease the clearing temperature (the transition from the nematic to the isotropic liquid phase), thereby narrowing the nematic range. The choice of an optimal chain length is crucial for achieving a wide and stable nematic phase at practical operating temperatures, ideally from below room temperature to over 85°C for many display applications. dtic.mil

Lateral Substitution: Introducing substituents, such as fluorine atoms, onto the phenyl rings can significantly alter the phase behavior. Lateral substitutions increase the breadth of the molecule, which can disrupt the packing efficiency in the crystalline state and lower the melting point. dtic.mil This strategy is effective in creating room-temperature liquid crystals from highly conjugated systems that would otherwise have very high melting points. dtic.mil

Control of Optical Anisotropy (Birefringence):

Optical anisotropy, or birefringence (Δn), is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A large birefringence is highly desirable for many electro-optic devices as it allows for the construction of thinner cells, leading to faster response times.

The table below summarizes research findings on diphenyl-diacetylene liquid crystal homologues, illustrating the impact of molecular structure on their physical properties.

| Compound Structure (R-Ph-C≡C-C≡C-Ph-R') | R | R' | Nematic Range (°C) | Birefringence (Δn at 589 nm) | Dielectric Anisotropy (Δε at 1 kHz) | Reference |

| Diphenyl-diacetylene Homologue 1 | C4H9 | CN | 135 - 202 | ~0.40 | +10.0 | aip.org |

| Diphenyl-diacetylene Homologue 2 | C5H11 | CN | 125 - 200 | ~0.39 | +9.8 | aip.org |

| Diphenyl-diacetylene Homologue 3 | C6H13 | CN | 128 - 188 | ~0.38 | +9.5 | aip.org |

| Laterally Difluoro Diphenyl-diacetylene | C4H9 | F | 41.5 - 110.3 | ~0.25 | -4.4 | dtic.mil |

Note: Data is compiled from studies on related diphenyl-diacetylene structures to illustrate engineering principles.

As shown in the table, the introduction of a cyano (CN) terminal group leads to a large positive dielectric anisotropy, which is essential for the operation of common twisted nematic displays. aip.org Conversely, the incorporation of lateral fluorine atoms results in a large negative dielectric anisotropy. dtic.mil This is because the strong dipole moment of the C-F bond is oriented perpendicular to the long molecular axis, making such materials suitable for applications requiring vertical alignment. dtic.mil

The synthesis of copolyesters containing diacetylene units is another advanced approach. researchgate.net In these systems, the rigid diacetylene core is incorporated into a polymer backbone. This can create polymer-stabilized liquid crystals (PSLCs) where a polymer network formed within the liquid crystal matrix can help align the liquid crystal molecules, potentially reducing the response time of display devices. researchgate.net

Computational Chemistry and Theoretical Modeling of 4,4 Buta 1,3 Diyne 1,4 Diyl Diphenol

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations are a cornerstone for predicting the fundamental electronic properties and spectroscopic behavior of molecules like 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them suitable for molecules of this size.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity, kinetic stability, and the energy required for electronic excitation.

While direct computational studies on this compound are not extensively available in the literature, data from structurally analogous compounds provide valuable insights. For instance, DFT calculations on 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), which shares the same buta-1,3-diyne core, have been performed at the B3LYP/def2-TZVP level of theory. researchgate.net These calculations help in understanding the electronic nature of the diyne bridge. The linear geometry of the 1,3-diyne fragment is a common feature in such molecules. researchgate.net

For related diarylbutadiynes, the HOMO is typically localized on the butadiyne bridge and the adjacent aryl rings, while the LUMO distribution can vary depending on the substituents on the phenyl rings. The presence of electron-donating phenol (B47542) groups in this compound is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted diphenylbutadiyne. A smaller HOMO-LUMO gap generally correlates with higher reactivity and a bathochromic (red) shift in the absorption spectrum.

To illustrate the effect of substituents on the electronic properties of related diacetylene compounds, consider the following hypothetical data based on typical DFT calculation results for similar aromatic compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,4-Diphenylbutadiyne (B1203910) | -6.2 | -1.0 | 5.2 |

| This compound | -5.8 | -1.2 | 4.6 |

| 4,4'-(Buta-1,3-diyne-1,4-diyl)dianiline | -5.5 | -1.3 | 4.2 |

| This table presents illustrative data based on general principles of substituent effects on aromatic systems and is not from a specific cited source for the target compound. |

Time-dependent density functional theory (TD-DFT) is a powerful tool for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. These simulations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities observed experimentally.

For this compound, the primary electronic transition is expected to be a π-π* transition, localized on the conjugated system formed by the phenyl rings and the butadiyne linker. The phenol groups, acting as auxochromes, are anticipated to cause a red-shift in the absorption maximum compared to the parent 1,4-diphenylbutadiyne molecule.

Simulations for similar conjugated molecules often show good agreement with experimental spectra, providing a means to interpret the electronic transitions. For example, in the analysis of other complex organic molecules, TD-DFT has been successfully used to assign electronic transitions observed in UV-Vis spectra. conicet.gov.ar The solvent environment can also be included in these simulations using models like the Polarizable Continuum Model (PCM), which can account for shifts in the spectra due to solvent polarity. conicet.gov.ar An increase in the dipole moment upon excitation is a common finding in such systems, often leading to a red shift in protic solvents due to hydrogen bonding. capes.gov.br

Molecular Dynamics and Density Functional Theory (DFT) Studies on Reaction Mechanisms

Molecular dynamics (MD) and DFT are employed to investigate the mechanisms of chemical reactions at a molecular level. For this compound, these methods can elucidate the pathways of polymerization, degradation, and other chemical transformations.

DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates. For instance, in the context of polymerization, DFT could be used to model the initial steps of chain formation, such as the coupling of two monomers.

MD simulations, on the other hand, can model the dynamic evolution of a system over time. This is particularly useful for studying processes that involve large conformational changes or the interaction with other molecules, such as solvents or reactants. For example, MD simulations can provide insights into how the monomers approach each other and orient themselves prior to a reaction.

Modeling of Polymerization Processes and Material Self-Assembly

Computational modeling is a valuable tool for understanding and predicting the behavior of polymers and self-assembling materials derived from this compound. The rigid, linear structure of this monomer makes it an interesting candidate for forming ordered structures.

Modeling of the polymerization process can provide information on the resulting polymer's chain length, conformation, and macroscopic properties. For example, simulations of the pyrolysis of phenolic resins have been used to track the evolution of thermomechanical properties. rsc.org Similarly, computational studies can predict how polymers of this compound might behave.

The self-assembly of this molecule into larger architectures, such as thin films or nanofibers, can also be investigated using computational methods. The hydrogen bonding capability of the terminal phenol groups is a key factor driving the self-assembly process. MD simulations can model the aggregation of monomers and the formation of ordered structures, driven by intermolecular forces like hydrogen bonds and π-π stacking. Studies on the self-assembly of diacetylenic acid derivatives on surfaces have shown that van der Waals interactions and the position of functional groups are critical in determining the final assembled structure. nih.gov

Theoretical Prediction of Structure-Property-Reactivity Relationships

A major goal of computational chemistry is to establish clear relationships between the molecular structure of a compound and its macroscopic properties and reactivity. For this compound and its derivatives, theoretical predictions can guide the synthesis of new materials with desired characteristics.

By systematically modifying the structure of the molecule in silico (e.g., by changing the substituents on the phenyl rings) and calculating the resulting properties, a quantitative structure-property relationship (QSPR) can be developed. These studies can reveal how changes in electronic properties, such as the HOMO-LUMO gap, affect the material's color, conductivity, and reactivity. Investigating structure-property correlations in pyrolyzed phenolic resins has shown that densification and the formation of specific ring structures significantly impact thermomechanical properties. rsc.org

For example, introducing electron-withdrawing groups is expected to lower both the HOMO and LUMO energy levels and potentially alter the self-assembly behavior. Conversely, bulkier substituents could hinder π-π stacking and influence the packing in the solid state. These theoretical predictions can be used to pre-screen potential candidates for specific applications, thus saving significant experimental effort.

Future Research Directions and Unresolved Challenges

Development of Sustainable and Green Synthetic Methodologies

The current synthesis of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol and its derivatives often relies on traditional organic chemistry methods that may involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. A critical future research direction is the development of sustainable and green synthetic methodologies. This includes the exploration of catalytic systems that are more environmentally benign, such as those based on earth-abundant metals or even metal-free catalysts. organic-chemistry.org For instance, employing recyclable catalysts like palladium on carbon (Pd/C) in combination with copper(I) iodide (CuI) for homocoupling reactions of terminal alkynes represents a step towards greener synthesis. organic-chemistry.org

Engineering of Novel Polymer Architectures with Tunable Functionality

The linear, rigid structure of the buta-1,3-diyne unit and the reactive phenolic end-groups of this compound provide a versatile platform for the design of novel polymer architectures. A significant area of future research will be the engineering of polymers with precisely controlled and tunable functionalities. This extends beyond simple linear polymers to more complex structures such as hyperbranched polymers, dendrimers, and cross-linked networks. researchgate.net

The ability to tune the properties of these polymers is a key challenge and opportunity. rsc.orgbohrium.com For example, by incorporating different co-monomers or by post-polymerization modification of the phenolic hydroxyl groups, it may be possible to tailor properties like solubility, thermal stability, and optoelectronic characteristics. acs.org The development of "click" chemistry approaches, such as the thiol-yne reaction, could provide efficient and highly specific methods for functionalizing these polymers, opening up possibilities for creating materials with tailored responses to external stimuli. researchgate.net Research into controlling the stereochemistry of the polymer backbone could also lead to materials with unique mechanical and thermal properties. acs.org

Expanding Application Horizons through Multidisciplinary Research Approaches

The potential applications of polymers derived from this compound are vast and can be significantly expanded through multidisciplinary research. The inherent properties of polydiacetylenes, such as their chromatic and fluorescent response to environmental stimuli, make them attractive for sensor applications. acs.orgrsc.orgmdpi.com Collaboration between chemists, materials scientists, and engineers will be essential to develop these materials into practical devices for detecting analytes like volatile organic compounds or for use in biomedical diagnostics. researchgate.netacs.orgrsc.org

Furthermore, the conjugated nature of the polymer backbone suggests potential in organic electronics. rsc.org Research at the intersection of chemistry, physics, and electronics could lead to the development of new semiconducting materials for applications in transistors, light-emitting diodes, and solar cells. The field of tissue engineering also presents exciting opportunities, where the mechanical strength and potential for functionalization of these polymers could be harnessed to create advanced scaffolds for cell growth and tissue regeneration. rsc.org The fusion of multiple disciplines will be key to unlocking these and other novel applications. acs.org

Addressing Challenges in Scalability, Performance Optimization, and Long-Term Stability

For any new material to transition from the laboratory to industrial application, challenges related to scalability, performance, and long-term stability must be overcome. The scale-up of polymerization processes from laboratory to industrial production is a significant hurdle that requires a deep understanding of reaction kinetics, heat transfer, and process control. nih.govnationalpolymer.com Optimizing reaction conditions to ensure consistent product quality at a larger scale is a non-trivial task that demands careful engineering. researchgate.netresearchgate.netrsc.org

Performance optimization is another critical area. This involves fine-tuning the material's properties to meet the specific demands of an application. For instance, in sensor applications, this could mean enhancing sensitivity and selectivity, while for electronic devices, it might involve improving charge carrier mobility. acs.org This often requires a detailed understanding of the structure-property relationships of the polymer.

Finally, the long-term stability of materials derived from this compound is a crucial consideration. Conjugated polymers can be susceptible to degradation when exposed to oxygen, UV light, and moisture. pressbooks.publibretexts.orglumenlearning.com Understanding the degradation mechanisms and developing strategies to enhance the stability of these materials, for example through the incorporation of stabilizing additives or by designing more robust polymer architectures, will be essential for their practical use. oup.com The pursuit of reversible optical responses and ensuring the long-term integrity of the polymer network remain key focal points for future research. oup.com

Q & A

Q. What are the common synthetic routes for preparing 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol derivatives?

The compound and its derivatives are synthesized via rhodium-catalyzed homo-coupling of terminal alkynes. This method involves reacting substituted phenols with terminal alkyne groups in the presence of a rhodium catalyst (e.g., [Rh(cod)Cl]₂) under inert conditions (e.g., N₂ atmosphere). Purification is typically achieved via silica gel column chromatography using gradients of petroleum ether (PE) and ethyl acetate (EA), yielding products in 42–68% depending on substituents. Key derivatives include 3-methoxy, tert-butyl, and cyclohexyl-substituted variants .

Q. What characterization techniques are critical for confirming the structure of synthesized derivatives?

Post-synthesis characterization employs:

- ¹H/¹³C NMR : To verify substituent positions and diyne backbone integrity (e.g., aromatic protons at δ 6.7–7.5 ppm, diyne carbons at ~80–90 ppm).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) matching calculated values within <2 ppm error.

- Melting Point Analysis : Ranges from 199–221°C, depending on substituent bulkiness .

Q. How is the compound stabilized under harsh chemical conditions?

Derivatives exhibit stability in boiling water, acidic (e.g., HCl), and basic (e.g., NaOH) media due to robust β-ketoenamine linkages when incorporated into covalent organic frameworks (COFs). This stability is confirmed via FTIR (C=C/C–N bonds at 1451/1251 cm⁻¹) and retention of crystallinity after exposure .

Advanced Research Questions

Q. How is this compound utilized in photocatalytic hydrogen generation?

The compound serves as a building block in β-ketoenamine-linked COFs (e.g., Tp-BDDA), where the diacetylene moiety extends π-conjugation, enhancing light absorption and charge separation. Tp-BDDA achieves a hydrogen evolution rate of 324 ± 5 mmol h⁻¹ g⁻¹ under visible light, outperforming acetylene-linked analogs (TP-EDDA: 30 ± 5 mmol h⁻¹ g⁻¹). Photocatalytic activity is assessed via gas chromatography and isotope-labeled H₂O experiments .

Q. What polymerization strategies enable the integration of this compound into functional materials?